8-Bromo-cGMP sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-cGMP sodium typically involves the bromination of guanosine cyclic monophosphate (cGMP). The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. The compound is then formulated into a crystalline solid or a solution for various research applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-cGMP sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
8-Bromo-cGMP sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cGMP-dependent signaling pathways and the role of cGMP in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of cGMP on cellular functions, such as calcium signaling and cell viability.
Medicine: Utilized in pharmacological studies to explore its potential therapeutic effects, including its role in vasodilation and pain relief.
Industry: Applied in the development of new drugs and therapeutic agents targeting cGMP-dependent pathways .
Mechanism of Action
8-Bromo-cGMP sodium exerts its effects by activating protein kinase G (PKG). This activation leads to a cascade of intracellular events, including the inhibition of calcium macroscopic currents and the impairment of insulin release stimulated by high potassium levels. The compound also has antinociceptive effects and induces vasodilator responses. The molecular targets and pathways involved include cGMP-dependent protein kinase and various downstream signaling molecules .
Comparison with Similar Compounds
8-Bromo-cGMP sodium is compared with other cGMP analogs, such as:
8-Bromo-cAMP: Another brominated cyclic nucleotide analog that activates protein kinase A (PKA) instead of PKG.
Dibutyryl-cGMP: A cGMP analog with enhanced membrane permeability but less resistance to hydrolysis by phosphodiesterases.
Rp-8-Br-cGMPS: A cGMP analog that blocks cGMP-dependent protein kinase without activating it, resulting in competitive inhibition .
The uniqueness of this compound lies in its high resistance to hydrolysis and its potent activation of PKG, making it a valuable tool in research focused on cGMP-dependent signaling pathways .
Properties
Molecular Formula |
C10H10BrN5NaO7P |
---|---|
Molecular Weight |
446.08 g/mol |
IUPAC Name |
sodium;9-[(7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5-,8?;/m0./s1 |
InChI Key |
ZJRFCXHKYQVNFK-HPUCVXDUSA-M |
Isomeric SMILES |
C1C2[C@@H](C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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